

4-Propylphenol-d12: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Propylphenol-d12**, a deuterated analog of 4-propylphenol. This document is intended to serve as a valuable resource for researchers utilizing this compound in experimental studies, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. The inclusion of detailed experimental methodologies and data presented in a clear, tabular format aims to facilitate its practical application in a laboratory setting.

Core Physical and Chemical Properties

4-Propylphenol-d12 (CAS Number: 352431-21-1) is a stable, isotopically labeled form of 4-propylphenol where twelve hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis using mass spectrometry.[2] The physical and chemical properties of **4-Propylphenol-d12** are expected to be very similar to those of the unlabeled 4-Propylphenol. The following tables summarize the key physical and chemical data.

Table 1: General and Chemical Properties of 4-Propylphenol-d12



Property	Value	Source
CAS Number	352431-21-1	[1]
Molecular Formula	C ₉ D ₁₂ O	[1]
Molecular Weight	148.26 g/mol	[3]
Accurate Mass	148.164135953 Da	[3]
IUPAC Name	1,2,4,5-tetradeuterio-3- deuteriooxy-6-(1,1,2,2,3,3,3- heptadeuteriopropyl)benzene	[3]

Table 2: Estimated Physical Properties of 4-Propylphenol-d12

Note: The following data are for the non-deuterated 4-Propylphenol (CAS 645-56-7) and serve as a close approximation for the deuterated form.

Property	Value	Source
Melting Point	21-22 °C	[1][4]
Boiling Point	232-233 °C (at 760 mm Hg)	[1][4]
Density	0.983 g/mL at 25 °C	[5]
Water Solubility	1.28 mg/mL at 25 °C	[1]
logP (o/w)	3.20	[4]
Refractive Index	1.523 (at 20 °C)	
Flash Point	106 °C (closed cup)	[6]

Experimental Protocols Synthesis of Deuterated Phenols

A general method for the synthesis of deuterated aromatic compounds, including phenols, involves an H-D exchange reaction.[7] This process is typically carried out using heavy water



(D₂O) as the deuterium source under elevated temperature and pressure, often with a catalyst. [7]

General Protocol for H-D Exchange Reaction of Phenols:

- Catalyst Preparation: A heterogeneous acid catalyst, such as Amberlyst-15, is dried under vacuum.
- Reaction Setup: The phenolic compound (e.g., 4-propylphenol) is dissolved in an excess of deuterium oxide (D₂O).
- Catalysis: The dried catalyst is added to the solution.
- Reaction Conditions: The reaction mixture is heated in a sealed vessel to facilitate the H-D exchange on the aromatic ring and the hydroxyl group. The reaction time and temperature are optimized for the specific compound to achieve a high deuteration ratio.[7]
- Work-up: After the reaction, the catalyst is filtered off. The deuterated product is then extracted from the aqueous solution using an organic solvent.
- Purification: The extracted product is purified using standard techniques such as distillation or chromatography to yield the final deuterated phenol.

Quantitative Analysis using 4-Propylphenol-d12 as an Internal Standard

4-Propylphenol-d12 is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of 4-propylphenol in various matrices.

General Protocol for Sample Analysis:

 Sample Preparation: A known amount of the sample (e.g., plasma, urine, environmental water) is taken.



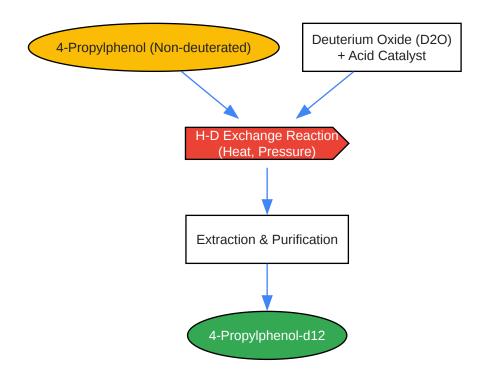
- Internal Standard Spiking: A precise amount of 4-Propylphenol-d12 solution of a known concentration is added to the sample.
- Extraction: The analyte (4-propylphenol) and the internal standard (4-Propylphenol-d12) are
 extracted from the sample matrix using a suitable technique, such as liquid-liquid extraction
 or solid-phase extraction.
- Derivatization (Optional): If necessary, the extracted analytes are derivatized to improve their chromatographic properties or mass spectrometric response.
- GC-MS or LC-MS Analysis: The extracted and prepared sample is injected into the GC-MS or LC-MS system.
- Quantification: The concentration of 4-propylphenol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-propylphenol and a constant concentration of 4-Propylphenol-d12.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of **4-Propylphenol-d12**.

Caption: Workflow for quantitative analysis using a deuterated internal standard.





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Caption: Logical steps for the synthesis of 4-Propylphenol-d12.

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